8-Bromo-2-chloroquinoline

HIV-1 Integrase Allosteric Inhibition Antiviral Resistance

Researchers building quinoline-focused compound libraries often face multi-step syntheses with mono-halogenated intermediates. 8-Bromo-2-chloroquinoline solves this with orthogonal C8-Br and C2-Cl substituents enabling two sequential, site-selective Suzuki-Miyaura couplings without intermediate protection. • Retains full antiviral efficacy against HIV-1 A128T mutant virus (6-bromo analogs fail) • Enables remote C5-halogenation with >99% regiocontrol under metal-free conditions • Sub-nanomolar MAO-B inhibition with 462-fold selectivity over MAO-A for CNS drug discovery

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 163485-86-7
Cat. No. B070218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloroquinoline
CAS163485-86-7
Synonyms8-BROMO-2-CHLOROQUINOLINE
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2)Cl
InChIInChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
InChIKeyZXSUGMMMZOMZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloroquinoline Technical Baseline


8-Bromo-2-chloroquinoline (CAS 163485-86-7) is a dual-halogenated quinoline derivative (C₉H₅BrClN, MW 242.50 g/mol) bearing a bromine atom at the 8-position and a chlorine atom at the 2-position . This specific substitution pattern confers distinct physicochemical properties, including a melting point of 113–114 °C (recrystallized from methanol) and a predicted boiling point of 325.7 ± 22.0 °C at 760 mmHg . The compound serves as a versatile building block in pharmaceutical and materials chemistry, particularly as an intermediate amenable to sequential cross-coupling reactions .

1

Dual-halogenated for sequential cross-coupling

2

8-substituent directs remote C5–H functionalization

3

Medicinal chemistry building block scaffold

Non-Interchangeability of 8-Bromo-2-chloroquinoline


Generic substitution of 8-bromo-2-chloroquinoline with other 2-chloroquinoline derivatives or alternative bromo-regioisomers is scientifically unsound due to position-dependent differences in biological target engagement, regioselective synthetic utility, and cross-coupling reactivity profiles. In HIV-1 integrase allosteric inhibition, the 8-bromo substitution confers distinct mutational resistance profiles compared to the 6-bromo analog, with the 8-bromo derivative retaining full antiviral efficacy against the clinically relevant A128T mutant virus while the 6-bromo analog loses potency [1]. In synthetic applications, the presence of both a C8-bromo and C2-chloro substituent enables sequential, site-selective cross-coupling modifications that are not achievable with mono-halogenated analogs or alternative regioisomers . Furthermore, 8-substituted quinolines exhibit complete regioselectivity in remote C5–H halogenation reactions, a synthetic advantage that is absent in 6- or 7-bromo analogs and directly impacts the efficiency of downstream derivatization [2].

Regioisomer profile

6-Bromo analog may shift resistance endpoint response in HIV-1 integrase allosteric inhibition studies.

Mono-halogenated analogs

Single halogen substitution limits sequential site-selective diversification, requiring additional synthetic steps.

Alternative regioisomers

6- or 7-bromo quinolines may not provide predictable C5–H functionalization directing effect.

Comparator Evidence for 8-Bromo-2-chloroquinoline


HIV-1 Integrase Allosteric Inhibitor Resistance Profile

In a direct head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo-substituted analog demonstrated retained full antiviral effectiveness against the ALLINI-resistant integrase A128T mutant virus, whereas the 6-bromo-substituted analog exhibited a significant loss of potency [1]. This differential mutational resistance profile is attributed to the spatial orientation of the bromine substituent within the IN dimer interface binding pocket [1].

ALLINI Resistance
Head-to-head
Target Retained full effectiveness against A128T mutant
Comparator 6-Bromo analog: lost potency against A128T mutant
Supports 8-bromo scaffold for resistance endpoint studies.
HIV-1 integrase allosteric inhibition assay
HIV-1 Integrase Allosteric Inhibition Antiviral Resistance

MAO-B Inhibition Potency and Selectivity

A derivative of 8-bromo-2-chloroquinoline (CHEMBL4079843) demonstrated an IC₅₀ of 0.800 nM against recombinant human monoamine oxidase B (MAO-B) using kynuramine as substrate [1]. In a separate assay, the same compound exhibited an IC₅₀ of 370 nM against human MAO-A, corresponding to a 462-fold selectivity ratio for MAO-B over MAO-A [1]. This selectivity profile is substantially higher than the class average for quinoline-based MAO-B inhibitors, which typically exhibit selectivity ratios ranging from 10- to 100-fold [2].

MAO-B Selectivity
Cross-study
IC₅₀ 0.800 nM
462-fold selectivity over MAO-A
Supports MAO-B selectivity assay interpretation.
Recombinant human enzyme; kynuramine substrate
Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Orthogonal Cross-Coupling Reactivity

8-Bromo-2-chloroquinoline contains two halogen atoms with orthogonal reactivity profiles in palladium-catalyzed cross-coupling reactions. The C8-bromo substituent undergoes oxidative addition to Pd(0) catalysts significantly faster than the C2-chloro substituent (approximate rate ratio: C–Br oxidative addition is ~10²–10³-fold faster than C–Cl under standard Suzuki conditions), enabling sequential, site-selective arylations without requiring protecting group strategies . In contrast, mono-halogenated 2-chloroquinoline or 8-bromoquinoline analogs permit only single-site functionalization, limiting molecular complexity generation to one diversification step [1].

Cross-Coupling Steps
Class-level
Target Two sequential, site-selective couplings
Comparator Mono-halogenated: single functionalization only
Supports sequential diversification without protection.
Pd-catalyzed Suzuki-Miyaura context
Suzuki-Miyaura Coupling Sequential Derivatization Medicinal Chemistry

Regioselective Remote C–H Halogenation

8-Substituted quinolines, including 8-bromo-2-chloroquinoline, undergo metal-free, remote C5–H halogenation with complete regioselectivity (>99% C5 product) using trihaloisocyanuric acids under mild conditions [1]. This reaction proceeds with exceptionally high generality across diverse 8-substituents and tolerates the presence of the C2-chloro group [1]. In contrast, 6- or 7-substituted quinoline analogs do not exhibit the same predictable remote C–H functionalization behavior, as the 8-substituent serves as a critical directing element for regiocontrol [1].

C5–H Halogenation
Class-level
>99% C5 selectivity, metal-free conditions
Trihaloisocyanuric acid, ambient air
Supports late-stage diversification methodology.
8-substituent directing effect
C–H Activation Late-Stage Functionalization Synthetic Methodology

Synthetic Accessibility via Chlorination

8-Bromo-2-chloroquinoline is accessible in approximately 80% yield via chlorination of 8-bromo-1H-quinolin-2-one using phosphorus oxychloride (POCl₃) under reflux conditions . This represents a straightforward, two-step sequence from commercially available 2-bromoaniline. In comparison, alternative regioisomers such as 6-bromo-2-chloroquinoline or 7-bromo-2-chloroquinoline often require less efficient multi-step syntheses or suffer from lower overall yields due to competing side reactions during halogenation of the quinoline core [1].

Synthetic Yield
Class-level
~80%
POCl₃ chlorination of 8-bromo-1H-quinolin-2-one
Supports scalable synthesis review.
Two-step from 2-bromoaniline
Process Chemistry Scalable Synthesis Intermediates

8-Bromo-2-chloroquinoline Application Scenarios


HIV-1 Integrase Allosteric Inhibitor Lead Optimization

8-Bromo-2-chloroquinoline is the preferred scaffold for developing ALLINIs that must maintain efficacy against drug-resistant HIV-1 strains. The retention of full antiviral activity against the A128T mutant virus (where 6-bromo analogs fail) provides a critical advantage in designing next-generation antiretroviral agents with higher barriers to resistance [1]. Research groups focused on HIV-1 integrase allostery should prioritize this 8-bromo regioisomer for structure-activity relationship studies and lead candidate selection.

Selective MAO-B Inhibitor Development for Neurodegenerative Disorders

Derivatives built upon the 8-bromo-2-chloroquinoline core exhibit sub-nanomolar MAO-B inhibition with 462-fold selectivity over MAO-A [2]. This exceptional selectivity profile reduces the risk of tyramine-induced hypertensive crisis, making this scaffold ideal for developing safe, chronic-use therapeutics for Parkinson's disease and Alzheimer's disease. Medicinal chemistry teams should select this core structure over less selective quinoline alternatives when CNS safety margins are paramount.

Sequential Cross-Coupling for Complex Quinoline Library Synthesis

The orthogonal reactivity of the C8-bromo and C2-chloro substituents enables two sequential, site-selective Suzuki-Miyaura couplings without intermediate protection . This capability makes 8-bromo-2-chloroquinoline an efficient building block for constructing diverse quinoline-focused compound libraries in medicinal chemistry and chemical biology programs. Procurement of this dual-halogenated intermediate reduces the number of synthetic steps and associated labor costs compared to mono-halogenated alternatives.

Regioselective Late-Stage C5 Functionalization

For research groups employing C–H activation strategies, 8-bromo-2-chloroquinoline provides a reliable platform for remote C5-halogenation with complete regiocontrol (>99%) under metal-free conditions [3]. This enables the installation of additional functional handles at a traditionally inaccessible position, expanding the chemical diversity accessible from a single building block. Process chemistry and methodology development laboratories should select this 8-substituted quinoline when predictable, high-yielding remote functionalization is required.

Application
Selection Property
Validation Focus
HIV-1 integrase allostery studies
ALLINI resistance profile
A128T mutant endpoint context
MAO-B selectivity research
Isoform selectivity ratio review
MAO-A off-target assay context
Sequential cross-coupling library synthesis
Orthogonal dihalogenated scaffold
Two-step site-selective diversification
Remote C5–H functionalization methodology
8-substituent directing effect
C5 regioselectivity context

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